8-Hydroxyquinoline citrate
Overview
Description
8-Hydroxyquinoline (8-HQ) is a compound that has garnered significant interest due to its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It is a small planar molecule known for its lipophilic effect and metal chelating ability, which contributes to its medicinal properties such as antineurodegenerative, anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities . The molecule's versatility extends to its use in metallosupramolecular chemistry, where it serves as a ligand to form supramolecular sensors, emitting devices, or self-assembled aggregates .
Synthesis Analysis
The synthesis of 8-HQ derivatives has been a subject of extensive research due to their therapeutic value and potential as building blocks for pharmacologically active scaffolds. Recent advances in the synthesis of these derivatives have led to the development of compounds with varied pharmacological properties, including anticancer, antiviral, and antibacterial activities . Additionally, 8-HQ derivatives have been synthesized for use as highly sensitive fluorescent chemosensors for transition metal ions .
Molecular Structure Analysis
The molecular structure of 8-HQ derivatives has been characterized using various spectroscopic methods. For instance, two isomeric 8-HQ derivatives with quinoline groups were synthesized and their structures were characterized by EI-MS, 1H NMR spectroscopy, elemental analysis, and FT–IR spectroscopy; their crystal structures were determined by X-ray crystallography . Moreover, the 8-HQ molecule forms a robust lamellar structure when combined with pyromellitic acid, where it acts as a pillar in an extended three-dimensional network .
Chemical Reactions Analysis
8-HQ is known for its ability to form complexes with metal ions, which is utilized in the spectrophotometric determination of metal ions in various mixtures . It also acts as a fluorophoric ligand upon complex formation with metal ions and anions, making it an ideal building block in metallo-supramolecular chemistry for recognition, separation, and quantitative investigation of cations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-HQ have been explored in the context of its interaction with metal surfaces. Density functional theory (DFT) calculations have characterized the adsorption modes of 8-HQ and its derivatives on the Al(111) surface, revealing that these interactions are stabilized by van der Waals forces and involve significant electronic transfer from the substrate to the adsorbate . In the oilfield industry, 8-HQ has been investigated as a green and sustainable acidizing corrosion inhibitor for steel in hydrochloric acid, demonstrating its efficacy as a corrosion inhibitor .
Scientific Research Applications
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Anticancer Agents : 8-Hydroxyquinoline derivatives have shown potential as anticancer agents . They have been found to inhibit the growth and migration of cancer cells, activate apoptotic pathways, and cause DNA damage . The specific methods of application or experimental procedures, and the detailed results or outcomes obtained are not specified in the available resources.
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Antischistosomal Agents : 8-Hydroxyquinoline and its derivatives have shown potential as antischistosomal agents . The specific methods of application or experimental procedures, and the detailed results or outcomes obtained are not specified in the available resources.
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Antiseptic and Disinfectant : The complexes as well as the heterocycle itself exhibit antiseptic, disinfectant properties . Its solution in alcohol is used in liquid bandages .
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Pesticide : 8-Hydroxyquinoline and its derivatives function as a transcription inhibitor, exhibiting pesticide properties .
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Stabilizer for Hydrogen Peroxide : 8-Hydroxyquinoline is used as a stabilizer for hydrogen peroxide, where it is sometimes added in cosmetic products .
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Transcription Inhibitor : 8-Hydroxyquinoline and its derivatives function as a transcription inhibitor .
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Invasive Plant Growth Inhibitor : The roots of the invasive plant Centaurea diffusa release 8-hydroxyquinoline, which has a negative effect on plants that have not co-evolved with it .
Safety And Hazards
Future Directions
8-Hydroxyquinoline derivatives represent an important type of “privileged structure”, possessing a rich diversity of biological properties. Numerous encouraging investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.C6H8O7/c11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOQWWQKBBZILU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040326 | |
Record name | 8-Hydroxyquinoline citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinoline citrate | |
CAS RN |
134-30-5 | |
Record name | 8-Hydroxyquinoline citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyquinoline citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinol, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Hydroxyquinoline citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-hydroxyquinolinium citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXYQUINOLINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K522O2O40B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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